molecular formula C19H21N3O5 B300332 Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate

Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate

Cat. No. B300332
M. Wt: 371.4 g/mol
InChI Key: OJTAKJORQOHLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate is a chemical compound that has gained considerable attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a triazatricyclo[5.2.2.0~2,5~]undecene ring system, which makes it an interesting subject of study.

Mechanism of Action

The exact mechanism of action of Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate is its high potency and selectivity towards certain enzymes. This makes it an attractive candidate for drug development. However, the compound is also highly reactive and unstable, which can make it difficult to work with in the lab.

Future Directions

There are several potential future directions for research on Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate. One area of interest is the development of new drugs based on the compound, which could be used to treat a variety of diseases. Another potential direction is the study of the compound's catalytic properties, which could lead to the development of new methods for organic synthesis. Finally, further research is needed to fully understand the mechanism of action of the compound, which could provide insights into the development of new drugs with similar properties.

Synthesis Methods

The synthesis of Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate involves the reaction of 1,3-dimethyl-2-nitrobenzene with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form the final compound.

Scientific Research Applications

Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use as a catalyst in organic synthesis.

properties

Product Name

Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate

InChI

InChI=1S/C19H21N3O5/c1-4-26-19(25)20-14-10-11(2)15(16-12(3)17(23)21(16)20)22(27-14)18(24)13-8-6-5-7-9-13/h5-10,12,14-16H,4H2,1-3H3

InChI Key

OJTAKJORQOHLEH-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C2C=C(C(C3N1C(=O)C3C)N(O2)C(=O)C4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)N1C2C=C(C(C3N1C(=O)C3C)N(O2)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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